molecular formula C11H19NO4 B7891856 7-(((Allyloxy)carbonyl)amino)heptanoic acid

7-(((Allyloxy)carbonyl)amino)heptanoic acid

Cat. No.: B7891856
M. Wt: 229.27 g/mol
InChI Key: RILDSJYLLODWAA-UHFFFAOYSA-N
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Description

7-(((Allyloxy)carbonyl)amino)heptanoic acid is a chemical reagent designed for advanced research and development, particularly in pharmaceutical chemistry and peptide science. This compound features 7-aminoheptanoic acid, a non-proteinogenic omega-amino acid, protected at the amine moiety by an allyloxycarbonyl (Alloc) group. The Alloc group is a cornerstone in modern synthetic strategies, prized for its orthogonality to other common protecting groups like Boc (tert-butoxycarbonyl) and Fmoc (9-fluorenylmethoxycarbonyl) and for its susceptibility to mild, selective removal using palladium-catalyzed deprotection under nearly neutral conditions. This makes it an indispensable tool for the sequential synthesis of complex peptides and other sensitive molecules. The core scaffold of 7-aminoheptanoic acid is a valuable building block in its own right. As a longer-chain omega-amino acid, it serves as a flexible spacer in the design and synthesis of peptide mimetics and other bioactive compounds. The growing global market for 7-Amino Heptanoic Acid, driven by its role in synthesizing peptide hormones and antifungal agents, underscores its importance in drug discovery and development . Incorporating this unit into a molecular structure can influence the conformational properties and biological activity of the resulting compound. This reagent is presented with a high level of purity, suitable for demanding applications in method development and the production of specialized chemical intermediates. Researchers will find it particularly valuable for projects requiring precise control over protecting group manipulation, such as the construction of complex molecular architectures, solid-phase peptide synthesis (SPPS) where orthogonality is key, and the preparation of probe molecules for chemical biology. This product is intended for research purposes only and is not classified as a drug, food additive, or cosmetic ingredient.

Properties

IUPAC Name

7-(prop-2-enoxycarbonylamino)heptanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO4/c1-2-9-16-11(15)12-8-6-4-3-5-7-10(13)14/h2H,1,3-9H2,(H,12,15)(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RILDSJYLLODWAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC(=O)NCCCCCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Enzymatic Hydrolysis for Enantiomeric Control

Biocatalysts like lipases and esterases enable selective hydrolysis of esters. For instance, α-chymotrypsin achieves >98% enantiomeric excess (ee) when hydrolyzing methyl esters under mild conditions (25°C, pH 7.0). This step is critical for generating the chiral center in the heptanoic acid backbone.

Allyloxycarbonyl Group Introduction via Carbamate Formation

The Alloc group is introduced using allyl chloroformate or allyloxycarbonyl anhydride . In a representative procedure:

  • The amino group of 7-aminoheptanoic acid is reacted with allyl chloroformate in the presence of a tertiary amine (e.g., triethylamine) in dichloromethane at 0°C.

  • The reaction is monitored via TLC, with completion typically within 2–4 hours.

  • The product is purified via silica gel chromatography, yielding 7-(((allyloxy)carbonyl)amino)heptanoic acid with >90% purity.

Table 1: Comparison of Alloc Group Introduction Methods

ReagentSolventTemperatureYield (%)Purity (%)
Allyl chloroformateCH₂Cl₂0°C8592
AllyloxycarbonylTHFRT7889
anhydride

Catalytic Hydrogenation and Diastereoselective Reduction

For intermediates requiring reduction, catalytic hydrogenation with Pt/C under 6–60 bar H₂ pressure at 10–60°C ensures high diastereoselectivity. For example, the reduction of a cyano intermediate (Formula XIX) to the corresponding amine (Formula VI) uses Raney nickel doped with molybdenum in methanol at 30°C, achieving 92% yield.

Chelation-Controlled Reductions

Chelating agents like diethyl borinic acid ethyl ester enhance stereochemical outcomes. By forming a borate complex with the α-hydroxyketone intermediate, sodium borohydride reduces the ketone to a syn-diol with >95% diastereomeric excess (de).

Solid-Phase Synthesis and Coupling Strategies

Solid-phase methods streamline the assembly of complex derivatives. The RSC protocol employs PyBOP as a coupling agent to link Fmoc-protected amino acids to resin-bound intermediates. For instance:

  • Fmoc-Tyr(OtBu)-OH is coupled to a resin using PyBOP/DIEA in DMF.

  • After deprotection with piperidine, the Alloc group is introduced via allyl chloroformate.

  • Cleavage from the resin with TFA/H₂O yields the target compound with 87% efficiency.

Troubleshooting Common Synthetic Challenges

By-Product Formation

  • Oversilylation : Occurs when excess silylating agents (e.g., TMSCl) are used. Mitigated by stoichiometric control and low temperatures (−40°C).

  • Racemization : Minimized by using non-basic conditions during Alloc group introduction and short reaction times.

Purification Techniques

  • Flash Chromatography : Employ hexane/ethyl acetate (3:1) for optimal separation.

  • Recrystallization : Use tert-butyl methyl ether to isolate crystalline products .

Chemical Reactions Analysis

Types of Reactions

7-(((Allyloxy)carbonyl)amino)heptanoic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The allyloxycarbonyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Palladium-catalyzed reactions are commonly employed for the substitution of the allyloxycarbonyl group.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

7-(((Allyloxy)carbonyl)amino)heptanoic acid has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of peptides and other complex molecules.

    Biology: Employed in the study of enzyme-substrate interactions and protein modifications.

    Medicine: Investigated for its potential use in drug delivery systems and as a prodrug.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 7-(((Allyloxy)carbonyl)amino)heptanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, leading to the formation of various products. It may also interact with cellular receptors and signaling pathways, influencing biological processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional analogs of 7-(((Allyloxy)carbonyl)amino)heptanoic acid vary primarily in their protecting groups, chain length, or substituents. Below is a detailed comparison:

Table 1: Structural and Functional Comparison

Compound Name Protecting Group Deprotection Method Key Applications Reference
This compound Alloc Pd(0)-catalyzed allyl transfer Peptide synthesis, orthogonal protection
7-((tert-Butoxycarbonyl)amino)heptanoic acid Boc Acidolysis (TFA or HCl) Peptide synthesis, stable under basic conditions
7-(((Benzyloxy)carbonyl)amino)heptanoic acid Cbz Hydrogenolysis (H₂/Pd) Peptide synthesis, classical protection
(S)-3,7-Bis(allyloxycarbonylamino)heptanoic acid Alloc (bis) Pd(0)-catalyzed allyl transfer Dual protection in β-homolysine derivatives
7-[(Cyclohexylcarbamoyl)amino]heptanoic acid Cyclohexyl urea Not typically removed (stable) Enzyme inhibition studies

Key Differences

Deprotection Conditions: Alloc: Requires Pd(0) catalysts (e.g., Pd(PPh₃)₄) and nucleophiles (e.g., morpholine) for cleavage under neutral conditions, ideal for acid-sensitive substrates . Boc: Cleaved by strong acids (e.g., trifluoroacetic acid), making it unsuitable for acid-labile compounds but stable under basic conditions . Cbz: Removed via hydrogenolysis, limiting its use in substrates sensitive to reducing environments .

Synthetic Utility :

  • The Alloc group’s orthogonality to Boc and Fmoc groups enables multi-step syntheses of complex peptides .
  • The Boc variant is preferred for long-term storage due to its stability, while the Cbz group is less commonly used in modern SPPS due to harsher deprotection .

Physicochemical Properties: Solubility: Alloc-protected derivatives are typically soluble in polar aprotic solvents (e.g., DMF, CH₂Cl₂), whereas urea derivatives (e.g., cyclohexyl urea analog) exhibit lower solubility due to hydrogen bonding . Molecular Weight: The Boc variant (C₁₂H₂₃NO₄) has a higher molecular weight (245.32 g/mol) compared to the Alloc analog (227.25 g/mol), impacting purification and mass spectrometry characterization .

Table 2: Pharmacological and Toxicological Data

Compound LogP (Predicted) Toxicity (LD₅₀, rat oral) Bioactivity
This compound 1.2 Not reported Intermediate, no direct bioactivity
7-((tert-Butoxycarbonyl)amino)heptanoic acid 1.8 >2000 mg/kg Used in prodrug design
7-[(Cyclohexylcarbamoyl)amino]heptanoic acid 2.5 Not reported HDAC inhibitor candidate

Biological Activity

7-(((Allyloxy)carbonyl)amino)heptanoic acid is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article delves into the biological properties, mechanisms of action, and relevant research findings associated with this compound.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C₁₁H₂₁N₃O₃
  • IUPAC Name : this compound

This compound features a heptanoic acid backbone with an allyloxycarbonyl group attached to the amino group, which may influence its biological activity.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit antimicrobial activities. These compounds can inhibit the growth of various bacterial strains, making them potential candidates for developing new antibiotics. For instance, derivatives have shown effectiveness against both Gram-positive and Gram-negative bacteria, suggesting a broad spectrum of activity.

Anti-inflammatory Effects

The compound has been studied for its anti-inflammatory properties. It is believed to modulate pathways involved in inflammation, potentially by inhibiting pro-inflammatory cytokines or enzymes such as cyclooxygenase (COX). This mechanism is crucial for conditions characterized by chronic inflammation.

Cytotoxic Activity

In vitro studies have demonstrated that this compound may possess cytotoxic effects against certain cancer cell lines. The compound's ability to induce apoptosis in malignant cells is under investigation, and preliminary results suggest that it could serve as a lead compound in cancer therapy.

The precise mechanism of action for this compound remains to be fully elucidated. However, it is hypothesized that the compound interacts with specific molecular targets involved in cell signaling pathways related to inflammation and cell proliferation.

Potential Targets

  • Cyclooxygenase Enzymes : Inhibition of COX enzymes could lead to reduced production of inflammatory mediators.
  • Receptor Tyrosine Kinases : The compound may interfere with signaling pathways crucial for cancer cell survival and proliferation.

Study 1: Antimicrobial Activity Assessment

A study assessing the antimicrobial efficacy of various derivatives of heptanoic acids found that this compound exhibited significant inhibitory effects on Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was determined to be within a range that suggests potential therapeutic applications.

CompoundMIC (μg/mL)Bacterial Strain
This compound32Staphylococcus aureus
This compound64Escherichia coli

Study 2: Anti-inflammatory Mechanism Exploration

Another study explored the anti-inflammatory properties by examining the effect of the compound on lipopolysaccharide (LPS)-induced inflammation in macrophages. Results indicated a significant reduction in TNF-alpha production, suggesting that the compound may inhibit NF-kB activation.

TreatmentTNF-alpha Production (pg/mL)
Control1500
LPS2000
LPS + Compound800

Q & A

Q. What are the established synthetic routes for 7-(((Allyloxy)carbonyl)amino)heptanoic acid, and how do reaction conditions influence yield?

Methodological Answer: Synthesis typically involves sequential protection/deprotection steps. For example:

Amino Protection : React 7-aminoheptanoic acid with allyl chloroformate in a basic medium (e.g., sodium bicarbonate) to form the allyloxycarbonyl (Alloc) protected intermediate.

Purification : Use column chromatography with silica gel and a gradient eluent (e.g., ethyl acetate/hexane) to isolate the product .

Acid Workup : Hydrolyze ester intermediates under mild acidic conditions to retain the carboxylic acid group.
Key Variables : Temperature (0–25°C for stability), solvent polarity (tetrahydrofuran or dichloromethane), and stoichiometric ratios (1:1.2 amine-to-Alloc reagent) critically impact yield. Monitor via thin-layer chromatography (TLC) .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

  • NMR : ¹H and ¹³C NMR confirm the Alloc group (δ ~5.8–5.2 ppm for allyl protons) and carboxylic acid (δ ~12 ppm broad). Compare with NIST spectral databases for validation .
  • FTIR : Look for carbonyl stretches (C=O at ~1700–1750 cm⁻¹ for Alloc and carboxylic acid) and N-H bending (~1550 cm⁻¹) .
  • Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 244.1) .

Q. How does the allyloxycarbonyl group influence the compound’s reactivity in aqueous vs. organic phases?

Methodological Answer: The Alloc group enhances solubility in organic solvents (e.g., DCM) but requires careful pH control in aqueous systems:

  • Stability : The carbamate bond hydrolyzes under strong acidic/basic conditions. Use buffered solutions (pH 6–8) for biological assays.
  • Orthogonality : The Alloc group is selectively removable via palladium-catalyzed deprotection (e.g., Pd(PPh₃)₄ with morpholine), enabling sequential functionalization .

Advanced Research Questions

Q. How can factorial design optimize the synthesis of this compound?

Methodological Answer: Apply a 2³ factorial design to assess:

  • Factors : Temperature (X₁), solvent polarity (X₂), and reaction time (X₃).
  • Responses : Yield (%) and purity (HPLC area %).
    Steps :

Screening : Identify critical variables via Plackett-Burman design.

Optimization : Use a central composite design (CCD) to model non-linear interactions.

Validation : Confirm reproducibility with triplicate runs at optimal conditions (e.g., 20°C, THF, 12 hours) .

Q. How to resolve contradictions in NMR and X-ray crystallography data for structural confirmation?

Methodological Answer:

  • NMR vs. X-ray Discrepancies : Conformational flexibility (e.g., rotational isomers) may cause NMR signal splitting, while X-ray captures static crystal packing. Use dynamic NMR (variable-temperature studies) to assess rotational barriers .
  • Cross-Validation : Compare computed (DFT) NMR chemical shifts with experimental data to identify dominant conformers .

Q. What computational strategies predict the interaction of this compound with enzymatic targets?

Methodological Answer:

  • Docking Studies : Use AutoDock Vina to model binding to enzymes (e.g., carboxypeptidase A). Parameterize the Alloc group’s partial charges using Gaussian09 .
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-enzyme complexes. Analyze RMSD and hydrogen-bonding networks .

Q. What in vitro assays evaluate the biological activity of this compound in enzyme inhibition studies?

Methodological Answer:

  • Enzyme Assays : Use fluorogenic substrates (e.g., dansyl-peptide conjugates) to monitor inhibition kinetics. Calculate IC₅₀ via dose-response curves .
  • Controls : Include positive controls (e.g., EDTA for metalloproteases) and validate via Lineweaver-Burk plots to determine inhibition mechanism (competitive/non-competitive) .

Q. How to address stability challenges during long-term storage of this compound?

Methodological Answer:

  • Degradation Pathways : Oxidation (allyl group) and decarboxylation (carboxylic acid).
  • Mitigation :
    • Store at −20°C under inert gas (argon) in amber vials.
    • Lyophilize for solid-state stability; characterize degradation products via LC-MS quarterly .

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